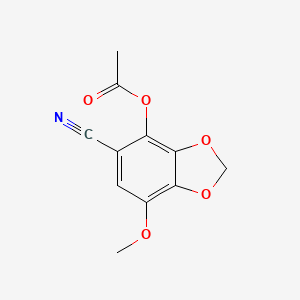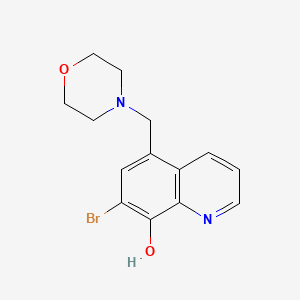![molecular formula C15H15Cl2N3OS2 B14941915 2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14941915.png)
2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a thiadiazole ring, and various functional groups
准备方法
The synthesis of 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE involves multiple steps, starting with the preparation of the cyclopropane ring and the thiadiazole ring. Common synthetic routes include:
Cyclopropanation: The cyclopropane ring can be synthesized through the reaction of alkenes with diazo compounds in the presence of a catalyst.
Thiadiazole Formation: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the cyclopropane and thiadiazole intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.
化学反应分析
2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar compounds to 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE include other cyclopropane and thiadiazole derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activities
属性
分子式 |
C15H15Cl2N3OS2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
2,2-dichloro-1-methyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3OS2/c1-9(10-6-4-3-5-7-10)22-13-20-19-12(23-13)18-11(21)14(2)8-15(14,16)17/h3-7,9H,8H2,1-2H3,(H,18,19,21) |
InChI 键 |
NJTHDZUCENJQGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3(CC3(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)
![3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941852.png)
![6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941861.png)
![Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate](/img/structure/B14941865.png)


![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941879.png)
![3'-(3-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941890.png)
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B14941893.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941898.png)

